molecular formula C16H14ClN3O B2534043 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-80-6

2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2534043
CAS No.: 860789-80-6
M. Wt: 299.76
InChI Key: ORQOYHLFTFVJQP-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-chlorobenzyl group at position 2, a methyl group at position 5, and a phenyl group at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-12-18-19(11-13-7-9-14(17)10-8-13)16(21)20(12)15-5-3-2-4-6-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOYHLFTFVJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolone compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of 4-chlorobenzyl chloride with 5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one in the presence of a base like potassium carbonate. The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of new compounds with potentially useful properties.

Biology

The compound has shown promise as a biochemical probe or ligand in studies investigating enzyme interactions and binding affinities. Its ability to interact with biological targets makes it a valuable tool in biochemical research.

Medicine

One of the most significant applications of this compound is its potential therapeutic use. Research indicates that it may possess antimicrobial and anticancer properties due to its ability to modulate biological activities by interacting with specific molecular targets .

Antimicrobial Activity

Studies have demonstrated that related triazole compounds exhibit antimicrobial activity against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown significant activity against bacterial and fungal strains .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation. Molecular docking studies indicate potential interactions with DNA and proteins involved in cancer progression .

Industrial Applications

In industrial contexts, this compound can be utilized in developing new materials such as polymers or coatings. Its unique chemical properties may enhance the performance characteristics of these materials.

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Studies : A study on novel triazole derivatives found that certain compounds exhibited promising antimicrobial activity against bacteria and fungi. The structure–activity relationship indicated that modifications could enhance efficacy against resistant strains .
  • Anticancer Investigations : Research involving molecular docking studies suggested that triazole derivatives could effectively bind to cancer-related proteins. Compounds were tested against various human cancer cell lines, showing varying degrees of cytotoxicity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolone Derivatives

Compound Name Substituents (Positions) Key Functional Groups
Target Compound 2-(4-Cl-benzyl), 5-Me, 4-Ph 4-Cl-benzyl, phenyl, methyl
5-(4-Chlorobenzyl)-4-(3-piperazinylpropyl)-triazol-3-one (9b) 5-(4-Cl-benzyl), 4-piperazinylpropyl 4-Cl-benzyl, piperazine
2-[(4-Cl-benzyl)oxy]-2-(2,4-diCl-Ph)ethyl-triazol-3-one (5f) 2-(4-Cl-benzyloxy), 4-[(2-hydroxyphenyl)methylene] 4-Cl-benzyloxy, Schiff base
4-(4-Cl-Ph)-1-(cyclopropylmethyl)-triazol-3-one 4-(4-Cl-phenyl), 2-cyclopropylmethyl 4-Cl-phenyl, cyclopropylmethyl
4-Amino-5-(4-Cl-Ph)-2-mercapto-oxadiazole-triazol-3-one (13) 2-mercapto-oxadiazole, 4-amino, 5-(4-Cl-Ph) Mercapto-oxadiazole, 4-Cl-phenyl

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl-benzyl in the target compound and 9b ) enhance thermal stability, as evidenced by higher melting points (214–216°C for 9b vs. 147–149°C for compound 7 ).
  • Piperazine and cyclopropylmethyl substituents (e.g., 9b ) improve solubility in polar solvents, whereas bulky aryl groups (e.g., phenyl in the target compound) increase lipophilicity.

Key Observations :

  • Recrystallization solvents influence purity and yield. For example, compound 9b achieved 81% yield using ethanol/water, while compound 7 required dichloromethane, yielding 48%.
  • Multi-step syntheses (e.g., compound 13 ) result in lower yields due to intermediate purification challenges.

Table 3: Antimicrobial and Antitumor Activities

Compound Biological Activity Efficacy (Compared to Standards)
Target Compound Not reported in evidence N/A
5f Antimicrobial (Gram-positive pathogens) Moderate (84% yield, MIC = 8–16 µg/mL)
8 Antitumor (Cell line-specific) High activity (IC₅₀ < 10 µM)
13 Antimicrobial (Broad-spectrum) Moderate (48% yield, MIC = 32–64 µg/mL)

Key Observations :

  • Antimicrobial activity correlates with substituent electronegativity. Compound 5f , with a 4-Cl-benzyloxy group, shows enhanced Gram-positive activity due to membrane disruption.
  • Antitumor activity in compound 8 is attributed to the indole moiety, which intercalates DNA, a mechanism absent in the target compound.

Physicochemical Properties

Table 4: Thermal and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound N/A N/A N/A
9b 214–216 1,695 (C=O), 1,573 (C=N) 2.08 (CH₃), 7.26–7.46 (arH)
5c N/A 3,312 (OH), 1,695 (C=O) 8.69 (CH), 8.72 (OH)

Key Observations :

  • C=O and C=N stretches (1,695–1,573 cm⁻¹) are consistent across triazolones, confirming core structural integrity .
  • Aromatic protons in NMR (δ 7.26–7.46 ppm) align with 4-Cl-benzyl and phenyl substituents .

Biological Activity

2-(4-chlorobenzyl)-5-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazolone class of compounds. Its unique structure, featuring a triazolone ring with various substituents, positions it as a compound of interest in medicinal chemistry and biological research. This article reviews its biological activity, synthesis methods, and potential applications based on diverse scientific literature.

Chemical Structure

The compound's IUPAC name is 2-[(4-chlorophenyl)methyl]-5-methyl-4-phenyl-1,2,4-triazol-3-one. Its molecular formula is C16H14ClN3OC_{16}H_{14}ClN_3O with a molecular weight of approximately 299.75 g/mol. The structure includes a chlorobenzyl group, a methyl group, and a phenyl group attached to the triazolone ring.

Antimicrobial Properties

Research indicates that derivatives of triazoles exhibit significant antimicrobial activities. For instance, compounds related to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget MicroorganismActivity Level
Triazole DerivativeStaphylococcus aureusModerate
Triazole DerivativeEnterococcus faecalisModerate
Triazole DerivativeBacillus cereusModerate

Anticancer Potential

The anticancer activity of triazole derivatives has been documented extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that specific structural modifications enhance their potency against cancer cells .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µg/mL)
Compound AHT29 (Colon Cancer)1.98 ± 1.22
Compound BJurkat (Leukemia)< 1.61

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in microbial resistance or cancer proliferation. The binding affinity and interaction dynamics can lead to inhibition of crucial enzymatic pathways or modulation of signaling cascades within cells .

Case Studies

A notable case study involved the evaluation of various triazole derivatives for their antimicrobial properties. The study found that structural modifications significantly influenced antimicrobial efficacy and highlighted the importance of functional groups in enhancing biological activity .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Detect aromatic protons (δ 7.43–7.48 ppm for phenyl groups) and methylene/methyl groups .
  • FT-IR : Identify carbonyl (C=O, ~1,692 cm1 ^{-1}) and triazole ring vibrations .
  • Mass Spectrometry : Confirm molecular weight via EI-MS (e.g., [M + K]+^+ at m/z 605.27) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., mean C–C bond length: 0.005 Å) .

Advanced: How can contradictory antimicrobial activity data across studies be resolved?

Methodological Answer :
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and microbial strains .
  • Compound Purity : Verify via HPLC (≥95% purity) or elemental analysis .
  • Structural Confirmation : Re-examine NMR/IR data to rule out isomerism or impurities .
  • Dosage Optimization : Test multiple concentrations (e.g., 6.25–100 µg/mL) to establish dose-response relationships .

Advanced: What computational approaches predict the electronic properties of this compound?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450) using AMBER or GROMACS .
  • Validation : Compare computed vibrational frequencies (IR) with experimental data to refine parameters .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Answer :

  • Substituent Modification : Replace 4-chlorobenzyl with fluorophenyl or morpholinyl groups to assess antimicrobial potency .
  • Bioisosteric Replacement : Swap triazolone with oxadiazole or thiadiazole rings to improve metabolic stability .
  • Mannich Base Formation : Introduce N-methylpiperazine to enhance solubility and pharmacokinetics .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronegativity with activity .

Advanced: What strategies optimize synthetic yields in microwave-assisted protocols?

Q. Methodological Answer :

  • Irradiation Parameters : Optimize power (300–600 W) and time (5–15 min) to reduce side reactions .
  • Solvent Selection : Use ethanol or DMF for uniform heating and faster cyclization .
  • Catalyst Screening : Test Na2_2CO3_3 vs. K2_2CO3_3 to enhance alkylation efficiency (e.g., 68% → 86% yield) .

Advanced: How can mechanistic studies elucidate its anticancer activity?

Q. Methodological Answer :

  • Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S arrest in MDA-MB-231 cells .
  • Apoptosis Assays : Measure caspase-3 activation via Western blotting .
  • Synergy Testing : Combine with Akt inhibitors (e.g., MK-2206) and calculate combination index (CI) via Chou-Talalay method .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves and lab coats to prevent dermal exposure .
  • Waste Disposal : Collect in sealed containers for incineration by licensed facilities .
  • First Aid : Flush eyes with water for 15 minutes; consult a physician if ingested .

Advanced: How can metabolic stability be evaluated in vitro?

Q. Methodological Answer :

  • Liver Microsome Assay : Incubate with rat liver microsomes (37°C, NADPH) and monitor degradation via HPLC .
  • CYP450 Inhibition : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates .

Advanced: What crystallographic techniques resolve its solid-state conformation?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals in ethanol/water (3:1) and collect data at 293 K .
  • Refinement : Use SHELXL-97 to achieve R-factor ≤0.05 .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O) via Mercury software .

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